
Carboplatin-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carboplatin-d4 is a deuterated form of carboplatin, a platinum-based chemotherapy drug used primarily in the treatment of various cancers, including ovarian, lung, and head and neck cancers . The deuterium labeling in this compound makes it useful as an internal standard in pharmacokinetic studies and other scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Carboplatin-d4 is synthesized by substituting the hydrogen atoms in carboplatin with deuterium. The synthesis involves the reaction of cis-diammineplatinum(II) dichloride with deuterated 1,1-cyclobutanedicarboxylic acid under controlled conditions . The reaction typically takes place in an aqueous medium at a specific pH and temperature to ensure the complete incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is then purified using techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Carboplatin-d4 undergoes several types of chemical reactions, including:
Substitution Reactions: Involving the replacement of ligands around the platinum center.
Oxidation and Reduction Reactions: Affecting the oxidation state of the platinum atom.
Hydrolysis: Leading to the formation of reactive platinum species that can interact with DNA.
Common Reagents and Conditions
Common reagents used in reactions with this compound include chloride ions, nucleophiles, and various reducing agents. The reactions typically occur under physiological conditions, such as in aqueous solutions at body temperature and neutral pH .
Major Products Formed
The major products formed from these reactions are platinum-DNA adducts, which are responsible for the compound’s anticancer activity. These adducts inhibit DNA replication and transcription, leading to cell death .
Applications De Recherche Scientifique
Carboplatin-d4 is widely used in scientific research due to its deuterium labeling, which allows for precise quantification in pharmacokinetic studies. Its applications include:
Chemistry: Used as an internal standard in mass spectrometry to study the pharmacokinetics of platinum-based drugs.
Biology: Employed in cellular studies to understand the distribution and metabolism of platinum compounds.
Medicine: Used in clinical research to evaluate the efficacy and toxicity of platinum-based chemotherapy.
Industry: Utilized in the development of new platinum-based drugs and formulations.
Mécanisme D'action
Carboplatin-d4 exerts its effects by forming highly reactive platinum complexes that bind to DNA. These complexes create intrastrand and interstrand crosslinks, preventing DNA replication and transcription . The primary molecular targets are the nucleophilic sites on DNA, such as the N7 position of guanine . This leads to the formation of platinum-DNA adducts, which trigger cell cycle arrest and apoptosis .
Comparaison Avec Des Composés Similaires
Carboplatin-d4 is compared with other platinum-based compounds such as cisplatin and oxaliplatin:
Oxaliplatin: A third-generation platinum drug with a different spectrum of activity and reduced nephrotoxicity compared to cisplatin.
Uniqueness
This compound is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies by allowing for more accurate quantification and reduced variability in measurements .
List of Similar Compounds
- Cisplatin
- Oxaliplatin
- Nedaplatin
- Satraplatin
This compound stands out among these compounds due to its specific use in research applications and its improved pharmacokinetic properties .
Propriétés
Formule moléculaire |
C6H14N2O4Pt |
|---|---|
Poids moléculaire |
377.30 g/mol |
Nom IUPAC |
azane;platinum;2,2,4,4-tetradeuteriocyclobutane-1,1-dicarboxylic acid |
InChI |
InChI=1S/C6H8O4.2H3N.Pt/c7-4(8)6(5(9)10)2-1-3-6;;;/h1-3H2,(H,7,8)(H,9,10);2*1H3;/i2D2,3D2;;; |
Clé InChI |
DVQHYTBCTGYNNN-VKQZZNDOSA-N |
SMILES isomérique |
[2H]C1(CC(C1(C(=O)O)C(=O)O)([2H])[2H])[2H].N.N.[Pt] |
SMILES canonique |
C1CC(C1)(C(=O)O)C(=O)O.N.N.[Pt] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


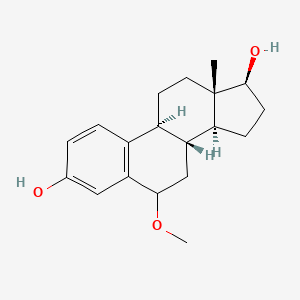

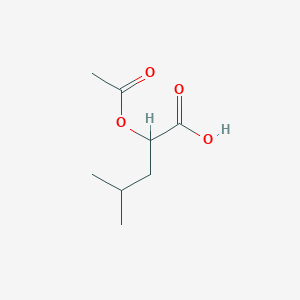
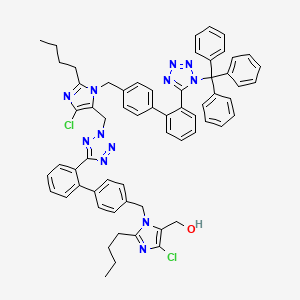
![Ethyl 6-(2-oxa-6-azaspiro[3.3]heptan-6-yl)picolinate](/img/structure/B13842077.png)
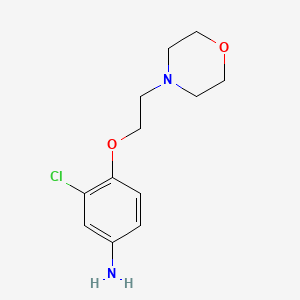
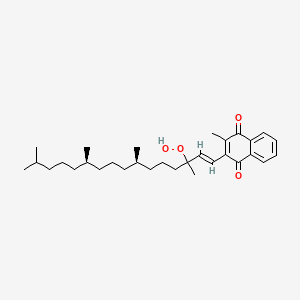


![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9S,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B13842117.png)




